1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole
Description
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)ethyl]-4-iodopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FIN2/c12-11-4-2-1-3-9(11)5-6-15-8-10(13)7-14-15/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAINYNVNOQUQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN2C=C(C=N2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Carbonyl Precursors
The pyrazole ring is often constructed via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. For 1-(2-fluorophenethyl)-4-iodo-1H-pyrazole, this method involves:
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Step 1 : Reaction of 2-fluorophenethylhydrazine with a β-ketoester or diketone (e.g., ethyl acetoacetate) to form a 1-(2-fluorophenethyl)pyrazole intermediate.
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Step 2 : Electrophilic iodination at the 4-position using molecular iodine (I₂) or N-iodosuccinimide (NIS). For example, treatment with I₂ in the presence of NaHCO₃ at 60–80°C yields the target compound .
Key Data :
| Precursor | Iodination Reagent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| 1-(2-Fluorophenethyl)pyrazole | I₂/NaHCO₃ | 70 | 78 | |
| 1-(2-Fluorophenethyl)pyrazole | NIS/DMF | 25 | 85 |
This method is favored for its regioselectivity, as the 4-position is electronically activated for electrophilic substitution .
Alkylation of 4-Iodo-1H-pyrazole
An alternative approach involves introducing the 2-fluorophenethyl group after iodination:
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Step 1 : Synthesis of 4-iodo-1H-pyrazole via electrophilic cyclization of α,β-alkynic hydrazones with I₂ .
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Step 2 : Alkylation using 2-fluorophenethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via nucleophilic substitution at the pyrazole nitrogen .
Optimization Insight :
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Excess 2-fluorophenethyl bromide (1.2–1.5 equivalents) improves yields to >90%.
Copper-Catalyzed Coupling Reactions
Palladium or copper catalysts enable cross-coupling to install the iodine atom. A representative route includes:
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Step 1 : Sonogashira coupling of 1-(2-fluorophenethyl)-1H-pyrazole with trimethylsilylacetylene (TMSA) to form a 4-alkynyl intermediate .
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Step 2 : Iododesilylation using I₂ in CH₂Cl₂, yielding the 4-iodo derivative .
Advantages :
One-Pot Tandem Synthesis
A streamlined protocol combines pyrazole formation and iodination in a single vessel:
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Reagents : 2-Fluorophenethylamine, β-ketoester, hydrazine hydrate, and NIS.
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Conditions : Sequential heating at 100°C (cyclocondensation) followed by 50°C (iodination) .
Performance Metrics :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times significantly:
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Procedure : Mix 2-fluorophenethylhydrazine, ethyl acetoacetate, and NIS in DMF.
Results :
Analytical Validation and Characterization
Critical quality control steps include:
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NMR Spectroscopy : ¹H NMR (CDCl₃) δ 7.41 (s, 1H, pyrazole-H), 4.32 (t, 2H, CH₂), 3.02 (t, 2H, CH₂), 2.29 (s, 3H, CH₃) .
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Mass Spectrometry : m/z 331.0 [M+H]⁺.
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HPLC : Retention time = 6.8 min (C18 column, MeCN/H₂O = 70:30).
Challenges and Optimization Strategies
Chemical Reactions Analysis
1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
The biological activities of 1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole can be categorized into several key areas:
- Anticancer Properties : Pyrazole derivatives, including this compound, have been studied for their anticancer effects. They can inhibit various molecular targets involved in cancer progression, such as kinases and transcription factors. For instance, compounds with similar structures have shown efficacy against different tumor cell lines by targeting the epidermal growth factor receptor (EGFR) and other pathways related to tumor growth and metastasis .
- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. They act by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The selective inhibition of COX-2 by pyrazoles can lead to reduced production of pro-inflammatory mediators .
- Insecticidal Activity : Recent studies have highlighted the insecticidal properties of pyrazole derivatives. For example, compounds structurally related to this compound have demonstrated significant larvicidal activity against pests such as Mythimna separata and Plutella xylostella, suggesting potential use in agricultural applications .
Case Studies and Research Findings
Several studies have documented the effectiveness of pyrazole derivatives in various applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenethyl group and the iodine atom can influence its binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
4-Bromo-1-(2-fluorophenethyl)-1H-pyrazole
- Molecular Formula : C₁₁H₁₀BrFN₂
- Molecular Weight : 269.12 g/mol
- Key Differences: Replacing iodine with bromine reduces molecular weight and polarizability. Bromine’s lower electronegativity and larger atomic radius compared to iodine may alter binding interactions in biological systems. This compound is less reactive in cross-coupling reactions, limiting its utility in Sonogashira or Suzuki-Miyaura couplings .
1-(4-Chlorophenyl)-4-iodo-1H-pyrazole
- Molecular Formula : C₉H₆ClIN₂
- Molecular Weight : 304.51 g/mol
- Key Differences : The 4-chlorophenyl group replaces the 2-fluorophenethyl substituent, eliminating the ethyl linker. This reduces steric bulk and alters electronic effects, as chlorine is less electronegative than fluorine. The absence of the ethyl chain may decrease membrane permeability in biological applications .
1-(Difluoromethyl)-4-iodo-1H-pyrazole
- Molecular Formula : C₄H₃F₂IN₂
- Molecular Weight : 243.98 g/mol
- Key Differences: The difluoromethyl group at N1 introduces strong electron-withdrawing effects, enhancing the pyrazole ring’s acidity.
Aryl-Substituted Pyrazole Derivatives
1-Phenyl-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde
- Molecular Formula : C₁₇H₁₂N₂O
- Key Differences : The aldehyde group at C4 enables Schiff base formation, while the phenylethynyl group at C3 extends conjugation. This compound’s planar structure contrasts with the steric hindrance imparted by the 2-fluorophenethyl group in the target molecule, affecting π-π stacking in receptor binding .
1-(4'-Methoxy-[biphenyl]-2-yl)-1H-pyrazole
GLUT1 Inhibitors (e.g., (±)-1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole)
- Molecular Formula : C₁₂H₁₄FN₃O₂
- Key Differences: The nitro group at C4 and methyl groups at C3/C5 enhance metabolic stability but reduce solubility.
Antifungal Triazoles with Pyrazole Side Chains
- Example : Compounds from and , featuring triazole cores coupled to 4-iodopyrazole side chains.
- Key Differences : The triazole ring introduces additional hydrogen-bonding sites, improving antifungal efficacy against Candida albicans (MIC₉₀ = 0.125 µg/mL) compared to standalone pyrazole derivatives .
Structural and Functional Data Table
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole?
The synthesis typically involves multi-step routes starting with pyrazole core formation. For example:
- Cyclocondensation : A pyrazole ring can be constructed via cyclization of hydrazine derivatives with β-ketoesters or diketones .
- Iodination : Direct iodination at the 4-position using iodine or iodinating agents (e.g., NIS) under controlled conditions .
- Fluorophenethyl functionalization : The 2-fluorophenethyl group is introduced via alkylation or nucleophilic substitution, often requiring protecting groups to avoid side reactions .
Key intermediates should be characterized by NMR and mass spectrometry to ensure regioselectivity .
Basic: How is the structural integrity of this compound confirmed experimentally?
- Spectroscopic analysis :
- X-ray crystallography : Used to resolve dihedral angles between the pyrazole ring and fluorophenethyl substituent, as seen in structurally analogous compounds (e.g., 15–50° dihedral angles) .
Advanced: What catalytic systems optimize cross-coupling reactions involving the iodide moiety?
The iodide group enables Pd-catalyzed cross-coupling (e.g., Suzuki, Ullmann):
- Catalysts : Pd₂(dba)₃ or Pd(PPh₃)₄ with ligands like Xantphos enhance reactivity .
- Conditions : Reactions proceed in toluene or dioxane at reflux (100–120°C) with bases such as K₃PO₄ .
- Challenges : Steric hindrance from the fluorophenethyl group may reduce coupling efficiency, requiring optimized ligand-to-metal ratios .
Advanced: How does the fluorophenethyl substituent influence coordination chemistry applications?
- Steric effects : The bulky 2-fluorophenethyl group can distort metal-ligand geometries, as observed in copper complexes where pyrazole rings adopt non-planar conformations .
- Electronic effects : The electron-withdrawing fluorine atom modulates the pyrazole’s π-acidity, affecting metal center redox potentials .
- Applications : Used in synthesizing luminescent materials or catalysts, where steric tuning impacts reactivity .
Advanced: What computational approaches predict reactivity in nucleophilic substitution reactions?
- DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrazole ring .
- Docking simulations : Assess interactions with biological targets (e.g., aldose reductase), where the iodide and fluorophenethyl groups contribute to binding affinity .
- Solvent modeling : Polarizable continuum models (PCM) evaluate solvent effects on reaction pathways, critical for optimizing synthetic yields .
Basic: What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., HI) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent iodide degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
